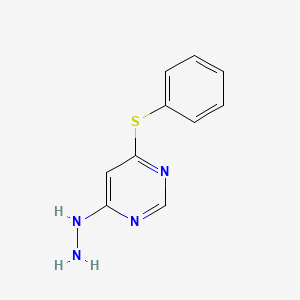

4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine ring system is a fundamental building block in the realm of heterocyclic chemistry, primarily due to its prevalence in nature as a core component of nucleic acids (cytosine, thymine, and uracil). sciensage.info This inherent biological relevance has made pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets. ekb.eg The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse array of compounds with a broad spectrum of pharmacological activities. researchgate.netjuniperpublishers.com

Numerous pyrimidine-containing compounds have been developed and are used clinically for their antimicrobial, nih.govnih.govproquest.comproquest.com antiviral, nih.govnih.govresearchgate.netresearchgate.net anticancer, sciensage.infoekb.egthepharmajournal.comresearchgate.netnih.gov and anti-inflammatory properties. nih.gov The structural resemblance of pyrimidines to the building blocks of DNA and RNA allows them to interact with various enzymes and receptors, thereby modulating biological pathways. nih.govresearchgate.net This ability to mimic endogenous molecules is a key factor in their widespread therapeutic utility. The stability of the aromatic pyrimidine ring, coupled with its capacity for functionalization, makes it an ideal framework for the design of new therapeutic agents. researchgate.net

Role of Hydrazinyl and Phenylsulfanyl Moieties in Structure-Activity Relationships

The biological activity of the 4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine scaffold is significantly influenced by its hydrazinyl and phenylsulfanyl substituents. The hydrazinyl group (-NHNH2) is a reactive nucleophile and a versatile functional group in organic synthesis, often serving as a precursor for the formation of various heterocyclic rings and hydrazones. nih.govresearchgate.net Hydrazone derivatives, formed by the reaction of hydrazinyl compounds with aldehydes or ketones, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govnih.gov The presence of the N-N bond in the hydrazinyl moiety is a key structural feature that can contribute to the binding of these molecules to biological targets. nih.gov

On the other hand, the phenylsulfanyl group (-S-Ph) introduces a lipophilic character to the molecule, which can enhance its ability to cross cell membranes. The sulfur atom in the phenylsulfanyl moiety can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for drug-receptor binding. Furthermore, the phenyl ring can be substituted to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. The incorporation of a phenylsulfanyl group has been shown to be advantageous in the development of various bioactive compounds.

Overview of Research Trajectories for the this compound Scaffold

Given the established biological significance of the pyrimidine core and the functional contributions of the hydrazinyl and phenylsulfanyl moieties, the research trajectory for this compound is multifaceted. A primary area of investigation would be the synthesis of a library of derivatives by modifying the hydrazinyl and phenylsulfanyl groups. For instance, the hydrazinyl group can be converted to a variety of hydrazones by reacting it with different aldehydes and ketones. These modifications would allow for a systematic exploration of the structure-activity relationships.

A significant focus of future research will likely be the evaluation of these novel compounds for a range of biological activities. Based on the known properties of similar pyrimidine derivatives, promising areas of investigation include:

Antimicrobial Activity: Many pyrimidine derivatives exhibit potent antibacterial and antifungal properties. researchgate.netnih.govnih.govproquest.com

Antiviral Activity: The pyrimidine scaffold is a key component of many antiviral drugs. nih.govnih.govmdpi.com

Anticancer Activity: The ability of pyrimidines to interfere with nucleic acid synthesis and other cellular processes makes them attractive candidates for cancer chemotherapy. sciensage.infoekb.egthepharmajournal.comresearchgate.netnih.govnih.gov

Enzyme Inhibition: Pyrimidine derivatives have been shown to inhibit various enzymes, which is a common mechanism of drug action. researchgate.netnih.govjuniperpublishers.comjuniperpublishers.comjournalagent.com

The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

Compound Properties

| Property | Value |

| Molecular Formula | C10H10N4S |

| Molecular Weight | 218.28 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

Molecular Formula |

C10H10N4S |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

(6-phenylsulfanylpyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C10H10N4S/c11-14-9-6-10(13-7-12-9)15-8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14) |

InChI Key |

NCCBLGCDXBZDAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=NC(=C2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydrazinyl 6 Phenylsulfanyl Pyrimidine and Its Derivatives

Conventional Synthetic Approaches to Pyrimidine (B1678525) Core Formation

Traditional methods for synthesizing the pyrimidine framework are well-established, typically relying on nucleophilic substitution and condensation reactions. wikipedia.orgbhu.ac.in These methods form the foundation for accessing a wide variety of substituted pyrimidines.

The introduction of a hydrazinyl group onto a pyrimidine ring is commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. bhu.ac.inslideshare.netscribd.com In this process, a suitable leaving group on the pyrimidine core, typically a halogen such as chlorine, is displaced by hydrazine (B178648). The 2, 4, and 6 positions of the pyrimidine ring are electron-deficient, making them susceptible to attack by nucleophiles. wikipedia.orgbhu.ac.inslideshare.net

For the synthesis of a precursor to the target molecule, a common starting material is 4,6-dichloropyrimidine (B16783). By carefully controlling the reaction conditions, one of the chlorine atoms can be selectively replaced. For instance, treating 4,6-dichloropyrimidine with hydrazine hydrate (B1144303) in a solvent like methanol (B129727) at room temperature allows for the monosubstitution of one chloro group, yielding 4-chloro-6-hydrazinylpyrimidine. prepchem.com

A similar reaction involves dissolving 4-Chloro-2-(methylsulfanyl)pyrimidine in methanol and adding hydrazine hydrate dropwise while cooling. The mixture is then stirred for several hours at room temperature to yield the corresponding 4-hydrazino-2-(methylsulfanyl)pyrimidine. nih.gov

Table 1: Examples of Hydrazinyl Group Introduction via Nucleophilic Substitution

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Hydrazine Hydrate (80%) | Methanol | Room temp, 1 hr | 4-Hydrazino-6-chloropyrimidine | ~85% | prepchem.com |

| 4-Chloro-2-(methylsulfanyl)pyrimidine | Hydrazine Hydrate (99%) | Methanol | Room temp, 5 hr | 4-Hydrazino-2-(methylsulfanyl)pyrimidine | 65% | nih.gov |

The phenylsulfanyl (thiophenyl) group is typically introduced through a similar nucleophilic substitution reaction. researchgate.net Starting with a pyrimidine derivative that has a leaving group, such as the 4-chloro-6-hydrazinylpyrimidine intermediate described above, a reaction with thiophenol or its corresponding salt (sodium thiophenolate) will displace the remaining chlorine atom. This C-S bond formation is a key step in assembling the final structure of 4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine. researchgate.net The reaction is often carried out in the presence of a base to deprotonate the thiophenol, enhancing its nucleophilicity.

The fundamental construction of the pyrimidine ring itself is most often achieved through condensation reactions. wikipedia.orgnih.gov The most widely used method involves the reaction between a compound with an N-C-N fragment (like urea (B33335), thiourea, or amidines) and a three-carbon fragment, typically a 1,3-dicarbonyl compound. bu.edu.egslideshare.net This approach is often referred to as the Pinner synthesis when amidines are used. slideshare.net

Another prominent method is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to form dihydropyrimidinones, which can be subsequently aromatized. wikipedia.orgfoliamedica.bghilarispublisher.com While these methods build the core ring system, they would require subsequent functionalization steps (e.g., halogenation followed by substitutions) to arrive at the specific this compound structure. wikipedia.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic protocols. These "green" methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents. tandfonline.comresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. eurekaselect.comnih.gov For pyrimidine synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. foliamedica.bgtandfonline.comsemanticscholar.org The rapid and intense heating of polar substances generated by microwaves accelerates reaction rates, making it a highly efficient method for condensation and substitution reactions involved in forming pyrimidine derivatives. tandfonline.com For example, the Biginelli condensation to form the pyrimidine core can be performed efficiently under microwave irradiation, sometimes without the need for a solvent. foliamedica.bgtandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Biginelli Condensation | Conventional | Several hours | 54-78% | nih.gov |

| Biginelli Condensation | Microwave | < 1 hour | 65-90% | tandfonline.com |

| Cyclocondensation | Conventional | Long reaction times | Low to moderate | hilarispublisher.com |

| Cyclocondensation | Microwave | Minutes | Good to excellent | nih.govsemanticscholar.org |

Another cornerstone of green chemistry is the reduction or elimination of volatile and toxic organic solvents. tandfonline.com The synthesis of pyrimidine derivatives has been successfully adapted to solvent-free conditions, often employing techniques like "grindstone chemistry," where reactants are ground together, sometimes with a catalytic amount of a substance like CuCl₂·2H₂O. researchgate.net

One-pot, three-component reactions are particularly well-suited for solvent-free approaches. tandfonline.comresearchgate.net These reactions, often catalyzed by reusable catalysts such as basic ionic liquids or modified nanoparticles, offer high efficiency, simple procedures, short reaction times, and high yields without the need for column chromatographic separation. tandfonline.comacs.org The use of green solvents, such as methanol or water, or mechanochemical approaches like ball milling, further enhances the environmental friendliness of these synthetic routes. acs.orgresearchgate.net

Catalytic Methods (e.g., Metal-Free, Multi-component Reactions)

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, reduce waste, and access complex molecular architectures. For the synthesis of polysubstituted pyrimidines like this compound, both metal-free and multi-component catalytic strategies offer significant advantages.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are particularly attractive for building complex heterocyclic scaffolds. An iridium-catalyzed multi-component synthesis has been reported for pyrimidines, involving the reaction of amidines with up to three different alcohols. This approach proceeds through a series of condensation and dehydrogenation steps, offering a sustainable route to functionalized pyrimidines. While not directly applied to this compound, this methodology highlights the potential for constructing the pyrimidine core from simple, readily available precursors.

In the realm of metal-free catalysis, a novel synthetic pathway has been developed for tetracyclic thienopyrimidinone molecules, demonstrating the feasibility of forming complex fused pyrimidine systems without transition metal catalysts. Such approaches are environmentally benign and avoid potential metal contamination in the final products. For the synthesis of pyrazole (B372694) derivatives, which share structural similarities with pyrimidines, taurine-catalyzed four-component reactions in water have been successfully employed, underscoring the utility of green catalysts in heterocyclic synthesis. Furthermore, the synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines has been achieved through a four-component reaction using an ionic liquid as both the catalyst and the solvent, showcasing the versatility of catalytic systems in constructing complex heterocyclic frameworks. journalcsij.com

A plausible catalytic approach to this compound could involve a multi-component reaction using a suitable three-carbon synthon, a source of the hydrazinyl group (such as hydrazine or a protected form), and a phenylsulfanyl-containing amidine or a related precursor. The development of a specific catalytic system for this transformation would be a significant advancement in pyrimidine chemistry.

Table 1: Overview of Relevant Catalytic Methodologies

| Catalytic Approach | Reactants | Catalyst/Conditions | Product Type |

| Iridium-Catalyzed MCR | Amidines, Alcohols | Iridium Pincer Complex | Substituted Pyrimidines |

| Metal-Free Synthesis | 3-aminothieno[3,2-b]pyridine-2-carboxylate, 2-bromopyridines | Toluene, heat | Tetracyclic thienopyrimidinones |

| Taurine-Catalyzed MCR | (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water | Dihydropyrano[2,3-c]pyrazoles |

| Ionic Liquid-Catalyzed MCR | 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, Formyl-1H-pyrazoles, Aromatic amines | [Bmim]FeCl4 | Pyrazole-based pyrimido[4,5-d]pyrimidines |

Mechanochemical and Ultrasonic Synthesis Techniques

In the quest for greener and more efficient synthetic protocols, mechanochemical and ultrasonic techniques have emerged as powerful alternatives to conventional solution-phase chemistry. These methods often lead to shorter reaction times, higher yields, and reduced solvent usage.

Mechanochemical Synthesis:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to the synthesis of organic compounds. A "solvent-less" mechanochemical method for the synthesis of various pyrimidine derivatives has been developed using a ball milling technique. journalcsij.comresearchgate.net This one-pot, multi-component reaction utilizes modified zinc oxide nanoparticles as a recyclable catalyst and has been successfully applied to the synthesis of benzoimidazopyrimidines, benzothiazolopyrimidines, and other pyrimidine derivatives. researchgate.net The key advantages of this method include its scalability, ease of product isolation, and favorable green chemistry metrics, such as a high Ecoscale score and a low E-factor. journalcsij.comresearchgate.net While the direct synthesis of this compound via this method has not been reported, the versatility of the approach suggests its potential applicability by selecting the appropriate starting materials.

Ultrasonic Synthesis:

Ultrasound irradiation has been widely recognized as an effective tool for accelerating chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates. The application of ultrasound in the synthesis of pyrimidines and their fused derivatives has been extensively reviewed, highlighting benefits such as reduced reaction times and increased yields. nih.govdntb.gov.ua For instance, the synthesis of carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives has been successfully achieved through an ultrasound-assisted, multi-component reaction of malononitrile, urea or thiourea, and various aldehydes in the presence of a morpholine (B109124) catalyst. This method resulted in significantly higher yields and shorter reaction times compared to conventional heating.

The synthesis of 4-hydrazinyl-6-chloropyrimidine, a key potential intermediate for this compound, is typically achieved by the reaction of 4,6-dichloropyrimidine with hydrazine hydrate. The application of ultrasound to this nucleophilic substitution reaction could potentially lead to improved efficiency. Subsequently, the substitution of the chloro group with a phenylsulfanyl moiety via reaction with thiophenol could also be accelerated using sonication.

Table 2: Comparison of Conventional and Advanced Synthetic Techniques for Pyrimidine Derivatives

| Technique | Typical Conditions | Advantages | Disadvantages |

| Conventional Heating | Refluxing in organic solvents | Well-established methodologies | Long reaction times, high energy consumption, solvent waste |

| Mechanochemistry | Ball milling, often solvent-free or with minimal solvent | Reduced solvent use, shorter reaction times, scalability | Specialized equipment required, potential for localized overheating |

| Ultrasonic Irradiation | Sonication bath or probe, often at lower temperatures than reflux | Accelerated reaction rates, improved yields, milder conditions | Specialized equipment required, potential for radical side reactions |

Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to determining the molecular structure of a compound by observing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine, one would expect to observe distinct signals for the protons on the pyrimidine (B1678525) ring, the phenyl group, and the hydrazinyl (-NHNH₂) group. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide critical information about the connectivity. For example, signals for the phenyl protons would typically appear in the aromatic region (approx. 7.0-8.0 ppm), while the pyrimidine proton signal would be influenced by the adjacent nitrogen atoms and the sulfur linkage. The NH and NH₂ protons of the hydrazinyl group would likely appear as broad singlets that could be confirmed by D₂O exchange.

¹³C NMR: This analysis would reveal the number of chemically distinct carbon atoms in the molecule. Signals would be expected for the carbons of the pyrimidine ring and the phenylsulfanyl group. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between carbons bonded to nitrogen, sulfur, or other carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the connectivity of the molecular fragments and providing an unambiguous assignment of all ¹H and ¹³C signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands (in cm⁻¹) corresponding to:

N-H stretching vibrations from the hydrazinyl group (typically in the 3200-3400 cm⁻¹ region).

Aromatic C-H stretching from the phenyl and pyrimidine rings (around 3000-3100 cm⁻¹).

C=N and C=C stretching vibrations from the pyrimidine ring (typically 1500-1650 cm⁻¹).

C-S stretching vibrations, which are often weak and appear in the fingerprint region.

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

MS: A standard mass spectrum would show the molecular ion peak [M]⁺, confirming the molecular weight of the compound. The fragmentation pattern would offer further structural clues, showing the loss of specific groups like the phenyl group or parts of the hydrazinyl moiety.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass.

X-ray Crystallography for Definitive Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. If a suitable crystal of this compound could be grown, this technique would provide definitive data on:

Bond lengths and bond angles between all atoms.

Intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group, which dictate how the molecules pack in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition (by mass) of each element (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₁₀H₁₀N₄S). A close match between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity.

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Ligand-Target Complexes

Further empirical and computational research would be required to generate the data needed to populate these fields of study for 4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a crucial step in rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For pyrimidine (B1678525) derivatives, pharmacophore models are often developed to screen large compound libraries for potential hits. A typical model for pyrimidine-based inhibitors might include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Virtual screening of compound databases using such pharmacophore models has been instrumental in identifying novel hydrazine (B178648) derivatives as potential inhibitors for various enzymes. In studies focused on discovering selective inhibitors, virtual screening workflows are applied to publicly available databases. This process filters millions of compounds to a manageable number of promising hits that fit the pharmacophore hypothesis. These selected hits, which could include structures similar to this compound, are then subjected to further computational analysis like molecular docking to assess their binding affinity and selectivity for the target protein. For instance, virtual screening has successfully identified hydrazine derivatives as selective dipeptidyl peptidase-IV (DPP-IV) inhibitors.

The process typically involves the following steps:

Target Identification: Defining the biological target of interest.

Pharmacophore Model Generation: Creating a model based on known active ligands or the target's binding site.

Database Screening: Searching large chemical databases for compounds that match the pharmacophore model.

Hit Filtering and Docking: Refining the list of hits and predicting their binding modes and affinities using molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are critical for their function.

For pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. These models are built using a training set of compounds with known activities and are then validated using a test set. For example, 3D-QSAR models have been established for thieno[3,2-d]pyrimidine (B1254671) derivatives to investigate their structure-activity relationships as cytotoxic agents. These models help in understanding how different substituents on the pyrimidine ring affect the compound's potency and can guide the rational design of more active analogues.

The key parameters in a QSAR model often include:

q² (Cross-validated correlation coefficient): A measure of the model's internal predictive ability.

r² (Non-cross-validated correlation coefficient): A measure of the model's fit to the training data.

Robust QSAR models for pyrimidine series have demonstrated high predictive power, enabling the design of novel derivatives with enhanced biological activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME prediction is a vital component of modern drug discovery, used to assess the pharmacokinetic properties of a compound at an early stage. These computational tools predict how a drug candidate will be absorbed, distributed, metabolized, and excreted by the body, helping to identify potential liabilities before significant resources are invested.

For pyrimidine derivatives, including compounds like this compound, various ADME parameters are evaluated using specialized software. These predictions are often based on physicochemical properties such as molecular weight, logP (lipophilicity), and topological polar surface area (TPSA).

Key ADME Properties Predicted In Silico :

| Property Category | Predicted Parameter | General Significance for Pyrimidine Derivatives |

|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | High GI absorption is desirable for orally administered drugs. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross into the central nervous system. | |

| Distribution | Plasma Protein Binding (PPB) | High binding can reduce the free concentration of the drug, affecting its efficacy. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibition of CYP enzymes can lead to drug-drug interactions. |

| Excretion | Renal Clearance | Predicts how the compound is eliminated from the body. |

Studies on various pyrimidine derivatives have shown that these compounds generally exhibit favorable ADME profiles, with good oral bioavailability predicted for many analogues. For example, in silico ADME studies on pyrazolo[1,5-a]pyrimidines confirmed that most of the compounds fall within the acceptable ranges defined by Lipinski's rule of five, suggesting good drug-likeness. Such computational evaluations are essential for optimizing the pharmacokinetic properties of lead compounds in the pyrimidine class.

Structure Activity Relationship Sar and Biological Target Interactions of 4 Hydrazinyl 6 Phenylsulfanyl Pyrimidine Derivatives

Systematic Modification of the Pyrimidine (B1678525) Core for Biological Activity

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. nih.gov The 4-hydrazinyl-6-(phenylsulfanyl)pyrimidine core offers multiple sites for chemical modification, primarily at the hydrazinyl and phenylsulfanyl groups, as well as at the unoccupied C2 and C5 positions of the pyrimidine ring.

The hydrazinyl group at the C4 position is a key functional handle for derivatization and significantly impacts biological activity. This group often acts as a linker, allowing for the introduction of various aromatic and heterocyclic moieties through the formation of hydrazones.

Studies on related 6-hydrazinyl pyrimidine derivatives have shown that the nature of the substituent attached to the terminal nitrogen of the hydrazinyl group is crucial for antiproliferative activity. nih.gov For instance, the condensation of the hydrazinyl group with different aromatic aldehydes to form arylmethylene hydrazine (B178648) derivatives can lead to potent cytotoxic agents. The electronic properties of the substituents on the aromatic ring play a significant role. In a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives, a compound featuring a 3-cyano group on the benzene ring demonstrated exceptionally strong antiproliferative activity against the H460 cancer cell line, with an IC50 value of 0.05 µM. nih.gov This suggests that electron-withdrawing groups at the meta position of the phenyl ring attached to the hydrazone linker can enhance potency.

Further research on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines, a related scaffold, also highlights the importance of this position. The generation of a comprehensive 3D-QSAR model indicated that the steric and electrostatic fields around the substituent attached to the hydrazinyl moiety are critical determinants of cytotoxic activity. nih.gov

| Compound | Core Scaffold | Hydrazinyl Substituent (R in -NH-N=CH-R) | Cell Line | IC50 (µM) nih.gov |

|---|---|---|---|---|

| 5j | 2,4-bismorpholino pyrimidine | 3-Cyanophenyl | H460 | 0.05 |

| 5c | 2,4-bismorpholino pyrimidine | 3-Nitrophenyl | H460 | 0.07 |

| Parent Compound 1 | 2,4-bismorpholino pyrimidine | Unsubstituted Phenyl | H460 | 9.52 |

The phenylsulfanyl group at the C6 position is another critical site for modification. This group often inserts into a hydrophobic pocket of the target protein, and substitutions on the phenyl ring can modulate binding affinity and selectivity. The sulfur linkage provides a degree of conformational flexibility, allowing the phenyl ring to adopt an optimal orientation within the binding site.

SAR studies on analogous 2-(phenylthio)pyrimidine derivatives have shown that substitutions on the phenyl ring can significantly alter antibacterial and anticancer activities. researchgate.net For example, the introduction of electron-withdrawing groups like chloro or nitro, or electron-donating groups like methyl or methoxy, can influence the electronic distribution of the entire molecule and its interaction with biological targets. In a series of 4-thiophenyl pyrazole (B372694) and pyrimidine derivatives designed as EGFR and VEGFR-2 inhibitors, the nature of the substituent on the thiophenyl moiety was a key factor in determining potency. nih.gov While specific SAR data for the 6-(phenylsulfanyl) position is limited in the provided context, general principles suggest that exploring a range of substituents with varying electronic and steric properties on this phenyl ring is a viable strategy for optimizing activity.

While the 4-hydrazinyl and 6-phenylsulfanyl groups are primary points of interaction and derivatization, the C2 and C5 positions of the pyrimidine ring are also available for modification. researchgate.net Substituents at these positions can influence the molecule's electronic properties, solubility, and steric profile, and can be used to probe for additional interactions within the target's binding site.

For the C2 position, introducing small alkyl groups or functionalities capable of forming hydrogen bonds can be beneficial. Systematic SAR studies on other pyrimidine series have demonstrated that installing various functionalities, from electron-withdrawing to electron-donating groups, at the C2 position can significantly modulate biological activity. researchgate.net For instance, adding a methyl group at C2 can sometimes lead to a dramatic change in potency. nih.gov

The C5 position is also a key site for modification. Introducing substituents at C5 can be a useful strategy in SAR studies. nih.gov For example, adding a chloro or methyl group at the C5 position of certain pyrimidine inhibitors has been shown to retain or improve activity, whereas a trifluoromethyl group can also be beneficial. nih.gov Conversely, deleting a substituent at this position can lead to a significant drop in activity, highlighting its importance for target engagement.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures with improved properties while retaining the desired biological activity. nih.govscite.ai These approaches are particularly relevant for optimizing the this compound scaffold to enhance potency, improve pharmacokinetic profiles, or secure novel intellectual property. researchgate.netu-strasbg.fr

Scaffold Hopping: This involves replacing the central pyrimidine core with a different heterocyclic system that maintains the crucial three-dimensional arrangement of the key interacting functional groups (hydrazinyl and phenylsulfanyl moieties). For pyrimidine derivatives, common scaffold hops include other nitrogen-containing heterocycles. For example, research on thienopyrimidines, which are close structural analogs, has shown that the thiophene-fused pyrimidine core can be successfully replaced by a furanopyrimidine or a pyrazolopyrimidine scaffold. nih.gov This type of modification can alter the core electronics and physicochemical properties of the molecule while preserving the key binding interactions, sometimes leading to restored or even enhanced potency. nih.gov

Bioisosteric Replacements: This strategy focuses on replacing specific functional groups with other groups that have similar physical or chemical properties, leading to comparable biological effects.

For the Phenylsulfanyl group: The entire phenylsulfanyl moiety could be replaced with other aromatic or heteroaromatic rings connected via different linkers (e.g., ether, amine, or direct carbon-carbon bond) to probe the binding pocket. The sulfur atom itself could be replaced by an oxygen (phenoxy) or nitrogen (anilino) atom to modulate bond angles and electronic character.

Identification and Characterization of Molecular Targets

Derivatives of the pyrimidine scaffold are well-known for their ability to interact with a wide range of biological targets, particularly enzymes involved in cell signaling pathways. nih.gov The structural features of this compound derivatives make them suitable candidates for targeting ATP-binding sites in various proteins.

Protein kinases are a major class of enzymes targeted by pyrimidine-based inhibitors. researchgate.net These enzymes play a crucial role in regulating cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine derivatives often act as competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of substrate proteins.

The this compound scaffold is implicated in the inhibition of several key kinases:

p38 MAP Kinase: Pyrazolo-pyrimidine derivatives, which can be considered scaffold hops of the core pyrimidine structure, have been investigated as inhibitors of p38α MAP kinase, an enzyme involved in inflammatory responses. researchgate.net

Receptor Tyrosine Kinases (RTKs): Many pyrimidine-based compounds are designed to target RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Dual inhibition of these targets is a validated strategy in cancer therapy.

PI3K/AKT/mTOR Pathway: The phosphoinositide 3-kinase (PI3K) is another critical target in cancer signaling. Morpholinopyrimidines, which share the core heterocyclic structure, are known to be potent and selective inhibitors of PI3K isoforms. mdpi.com

Cell Cycle Kinases: Kinases that regulate the cell cycle, such as Polo-like kinase 1 (PLK1), are attractive targets. Certain aminopyrimidine derivatives have been identified as potent dual inhibitors of BRD4 and PLK1, leading to cell cycle arrest at the G2/M phase. nih.gov

Other Kinases: The versatility of the pyrimidine scaffold allows it to be adapted to target other kinases, such as Casein Kinase 2 (CK2), which is linked to tumor cell proliferation and survival. mdpi.com

The general mechanism of inhibition involves the pyrimidine core acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The phenylsulfanyl group typically occupies a hydrophobic pocket, while the derivatized hydrazinyl moiety can extend towards the solvent-exposed region, allowing for modifications that can enhance selectivity and solubility.

| Enzyme Target | Role in Disease | Example Inhibitor Scaffold | Reported IC50 nih.gov |

|---|---|---|---|

| PLK1 (Polo-like kinase 1) | Cell cycle regulation, Cancer | Aminopyrimidine-2,4-dione | 0.02 µM |

| BRD4 (Bromodomain-containing protein 4) | Gene transcription, Cancer | Aminopyrimidine-2,4-dione | 0.029 µM |

| p38α MAP Kinase | Inflammation | Pyrazolo-pyrimidine | N/A |

| EGFR (Epidermal Growth Factor Receptor) | Cell growth, Cancer | 4-Thiophenyl-pyrimidine | N/A |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Angiogenesis, Cancer | 4-Thiophenyl-pyrimidine | N/A |

| PI3K (Phosphoinositide 3-kinase) | Cell survival, Cancer | Morpholinopyrimidine | N/A |

| CK2 (Casein Kinase 2) | Cell proliferation, Cancer | Azolo[1,5-a]pyrimidine | N/A |

DNA Binding and Intercalation Studies

The pyrimidine scaffold is a well-established pharmacophore known to interact with DNA, a key target in cancer chemotherapy. Studies on 4,6-dihydrazone pyrimidine derivatives, which share a similar structural backbone with this compound, have provided valuable insights into their DNA binding and intercalation properties.

Research has shown that certain 4,6-dihydrazone pyrimidine derivatives can bind to DNA through a combination of groove binding and partial intercalation. nih.govnih.gov Molecular docking studies of these compounds with DNA have indicated that they can stack between the base pairs of the DNA helix. nih.gov The interaction is further stabilized by the formation of hydrogen bonds between the nitrogen atoms of the hydrazone and pyridine moieties and the DNA base pairs. nih.gov For instance, specific derivatives have been observed to form hydrogen bonds with guanine and adenine residues within the DNA structure. nih.gov

The affinity of these compounds for DNA can be quantified by their binding constants (Kb). While these may be lower than that of classic intercalators, they still fall within the range indicative of an intercalative binding mode. nih.gov These findings suggest that the 4-hydrazinylpyrimidine core can serve as a scaffold for designing molecules with specific DNA-interacting properties. The nature and position of substituents on the pyrimidine ring and the hydrazinyl group would likely play a crucial role in modulating the binding affinity and mode of interaction with DNA.

Tubulin Polymerization Inhibition

Tubulin, a protein that polymerizes to form microtubules, is another critical target for anticancer drug development. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Several classes of pyrimidine derivatives have been identified as inhibitors of tubulin polymerization.

For example, a series of novel 1-(3',4',5'-trimethoxybenzoyl)-3,5-diarylpyrazoline derivatives have demonstrated significant cytotoxic activity, which is attributed to their ability to inhibit tubulin polymerization. nih.gov Molecular modeling studies have suggested that these compounds can interact with the colchicine binding site on β-tubulin through hydrogen bonding and hydrophobic interactions. nih.gov

Furthermore, certain 4,6-diaryl pyrimidine derivatives have been shown to inhibit β-tubulin polymerization, and this activity correlates well with their antitumor effects. nih.gov The ability of these pyrimidine-based compounds to interfere with microtubule assembly underscores the potential of the pyrimidine scaffold in developing new tubulin inhibitors. The specific substitution pattern on the pyrimidine ring is critical for this activity.

Mechanistic Insights into Cellular Action

The cellular effects of pyrimidine derivatives are often a consequence of their interactions with biological targets like DNA and tubulin. These interactions can trigger a cascade of events leading to cell cycle disruption and programmed cell death.

Cell Cycle Modulation

By interfering with fundamental cellular processes, pyrimidine derivatives can induce cell cycle arrest. For instance, compounds that inhibit tubulin polymerization can disrupt the formation of the mitotic spindle, a critical step for cell division. This disruption often leads to an arrest of the cell cycle in the G2/M phase. nih.govnih.gov

Studies on hydrazonoyl halide derivatives have also demonstrated their ability to induce cell cycle arrest at the G2/M phase in cancer cell lines. nih.gov Similarly, certain hydrazone derivatives have been shown to cause cell cycle arrest. nih.gov This modulation of the cell cycle is a key mechanism through which these compounds exert their antiproliferative effects.

Apoptosis Induction Pathways

The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis, or programmed cell death. Pyrimidine derivatives have been shown to induce apoptosis through various pathways.

The inhibition of tubulin polymerization by 4,6-diaryl pyrimidine derivatives has been linked to the induction of apoptosis. nih.gov Further investigation into the mechanism of a particularly potent compound in this class revealed that it induces apoptosis by upregulating the expression of p53 and the Bax/Bcl-2 ratio, and increasing the levels of caspase-3, while downregulating the anti-apoptotic protein survivin. nih.gov

Furthermore, studies on 4,6-dihydrazone pyrimidine derivatives have demonstrated their ability to induce early apoptosis in a dose-dependent manner, an effect that is associated with an increase in cellular reactive oxygen species (ROS). nih.govnih.gov Similarly, 2-sulfonyl-pyrimidinyl derivatives have been developed as potent apoptosis inhibitors, highlighting the diverse roles that pyrimidine-based compounds can play in modulating apoptotic pathways. nih.gov The induction of apoptosis by hydrazonoyl halides has been shown to be mediated through the upregulation of caspase-3 and BAX. nih.gov

Lead Identification and Optimization Strategies for Pyrimidine-Based Compounds

The discovery and development of novel pyrimidine-based therapeutic agents often rely on systematic screening and optimization strategies. High-throughput screening of compound libraries is a cornerstone of this process.

High-Throughput Screening of Analog Libraries

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds for their biological activity against a specific target. This approach has been successfully employed in the identification of promising pyrimidine-based lead compounds.

For example, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were synthesized and screened for their cytotoxic activities against a panel of cancer cell lines. nih.gov This screening led to the identification of compounds with significant cytotoxic activity and high selectivity. nih.gov The most promising compound from this library exhibited potent activity against multiple cancer cell lines, demonstrating the effectiveness of HTS in identifying novel anticancer agents. nih.gov

The data generated from such screens provide valuable structure-activity relationship (SAR) information, which can guide the further rational design and optimization of more potent and selective drug candidates. By systematically modifying the substituents on the pyrimidine core and evaluating their impact on biological activity, medicinal chemists can refine the properties of lead compounds to enhance their therapeutic potential.

Fragment-Based Drug Design Principles

Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery that begins with the identification of low-molecular-weight fragments that bind to a biological target. These initial "hits" are typically weak binders but possess high "ligand efficiency," meaning they form strong interactions relative to their small size. Through an iterative process of fragment evolution or linking, these initial hits are optimized into more potent, lead-like molecules.

The this compound scaffold can be deconstructed into key fragments that could be explored in an FBDD campaign. The pyrimidine core itself is a common starting point in many FBDD programs targeting ATP-binding sites in kinases, due to its ability to form key hydrogen bonds with the hinge region of the enzyme.

Key Fragments for FBDD:

| Fragment | Potential Interactions | Rationale |

| Pyrimidine Core | Hydrogen bonding (N1, N3) | Mimics the adenine core of ATP, a common motif for kinase inhibitors. |

| Hydrazinyl Group | Hydrogen bond donor/acceptor | Can form critical interactions with polar residues in a binding pocket. |

| Phenylsulfanyl Moiety | Hydrophobic interactions, π-stacking | Can occupy hydrophobic pockets and contribute to binding affinity. |

In a hypothetical FBDD approach targeting a protein kinase, the pyrimidine fragment could be screened to identify initial binders to the ATP pocket. Subsequently, the addition of the hydrazinyl and phenylsulfanyl groups could be explored to enhance potency by probing for additional interactions in adjacent regions of the binding site. The modular nature of the this compound structure makes it amenable to such a fragment-based approach, where each component can be systematically evaluated and optimized.

Computational Approaches in Lead Optimization

Computational chemistry plays a pivotal role in the lead optimization phase of drug discovery, enabling the rational design of more potent and selective compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are employed to understand the interactions between a ligand and its target at a molecular level.

For derivatives of this compound, computational approaches can be invaluable in predicting their binding modes and affinities for various biological targets. Molecular docking studies, for example, could be used to model the interaction of these compounds with the active site of a target protein, such as a kinase. These models can help to rationalize observed SAR data and guide the design of new analogs with improved binding characteristics.

Illustrative Docking Study of a Hypothetical Kinase Inhibitor:

Below is a hypothetical data table illustrating the kind of information that could be generated from a computational docking study of this compound derivatives against a target kinase.

| Compound | Modification on Phenylsulfanyl Ring | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Parent Compound | None | -8.5 | Met120, Leu78, Val65 |

| Derivative 1 | 4-Chloro | -9.2 | Met120, Leu78, Val65, Thr118 |

| Derivative 2 | 4-Methoxy | -8.8 | Met120, Leu78, Val65, Ser122 |

| Derivative 3 | 3-Cyano | -9.5 | Met120, Leu78, Val65, Gln119 |

Disclaimer: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for the specified compounds.

QSAR studies can further refine the understanding of the relationship between the chemical structure of these compounds and their biological activity. By building a mathematical model that correlates physicochemical properties (e.g., lipophilicity, electronic effects) of a series of analogs with their measured activity, it is possible to predict the activity of novel, unsynthesized compounds. For instance, a 3D-QSAR model could highlight regions around the this compound scaffold where bulky, electron-withdrawing, or hydrogen-bonding groups would be favorable for enhancing biological activity. Such computational insights are instrumental in prioritizing the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Applications As Synthetic Intermediates and Precursors

Utilization in the Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines, Triazolopyrimidines)

"4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine" is a key starting material for the synthesis of various fused heterocyclic systems, notably pyrazolopyrimidines and triazolopyrimidines. The hydrazinyl moiety provides a reactive site for cyclocondensation reactions with a variety of electrophilic reagents, leading to the formation of a new fused ring adjacent to the pyrimidine (B1678525) core.

The synthesis of pyrazolopyrimidines generally involves the reaction of a hydrazinopyrimidine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the pyrazolopyrimidine scaffold. While direct examples with "this compound" are not extensively documented, the general reactivity pattern of hydrazinopyrimidines suggests its utility in this transformation. For instance, the reaction of hydrazinopyrimidines with β-ketoesters or diketones is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.net

Similarly, the synthesis of triazolopyrimidines can be achieved by reacting "this compound" with reagents containing a one-carbon unit that can cyclize with the hydrazinyl group. Common reagents for this purpose include orthoesters, acid chlorides, and cyanogen (B1215507) bromide. rsc.org The reaction with orthoesters, for example, can lead to the formation of researchgate.netresearchgate.nettriazolo[4,3-c]pyrimidines, which may then isomerize to the more thermodynamically stable researchgate.netresearchgate.nettriazolo[1,5-c]pyrimidines under acidic, basic, or thermal conditions. nih.gov The interaction of 2-hydrazinopyrimidines with cyanogen chloride under mild conditions has been shown to yield 3-amino-s-triazolo[4,3-a]pyrimidines. grafiati.com

The following table summarizes representative examples of reagents used in the synthesis of fused heterocyclic systems from hydrazinopyrimidine precursors, which are analogous to the expected reactivity of "this compound".

| Fused System | Reagent Class | Specific Reagent Example | Resulting Fused Ring |

| Pyrazolopyrimidine | 1,3-Dicarbonyl Compound | Ethyl acetoacetate | Pyrazole (B372694) |

| Pyrazolopyrimidine | β-Ketoester | Diethyl malonate | Pyrazole |

| Triazolopyrimidine | Orthoester | Triethyl orthoformate | 1,2,4-Triazole |

| Triazolopyrimidine | Acid Chloride | Benzoyl chloride | 1,2,4-Triazole |

| Triazolopyrimidine | Cyanogen Halide | Cyanogen bromide | Amino-1,2,4-Triazole |

These reactions highlight the versatility of the hydrazinyl group in constructing a variety of five-membered heterocyclic rings fused to the pyrimidine core. The specific substituents on the pyrimidine ring, such as the phenylsulfanyl group in the title compound, can influence the reaction conditions and the properties of the final products.

Role in Multicomponent Reactions for Complex Molecular Architectures

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry for the efficient construction of complex molecules in a single step from three or more starting materials. "this compound" is a promising candidate for use in MCRs due to the presence of the nucleophilic hydrazinyl group.

While specific MCRs involving "this compound" are not widely reported, its structural features suggest its potential as a key building block. Hydrazine (B178648) derivatives are frequently employed in MCRs for the synthesis of various heterocyclic compounds, including pyrazoles and pyridazines. nih.govbeilstein-journals.org For instance, a four-component reaction involving a hydrazine, an aldehyde, malononitrile, and a β-ketoester can lead to the formation of highly substituted pyrano[2,3-c]pyrazoles. nih.gov

In the context of "this compound," it could potentially participate in MCRs in several ways. The hydrazinyl group could act as a dinucleophile, reacting with two electrophilic centers from other components to form a new heterocyclic ring. For example, in a reaction with an aldehyde and an active methylene (B1212753) compound, the hydrazinyl moiety could first form a hydrazone with the aldehyde, which then undergoes a subsequent reaction with the active methylene compound to construct a more complex, fused system.

The following table outlines a hypothetical multicomponent reaction involving a hydrazinopyrimidine derivative to illustrate its potential in generating complex molecular architectures.

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product |

| Four-Component Reaction | Hydrazinopyrimidine | Aldehyde | Malononitrile | Ethyl Acetoacetate |

| Three-Component Reaction | Hydrazinopyrimidine | β-Ketoester | Aldehyde | Dihydropyrazolopyrimidine |

The utility of "this compound" in MCRs would offer a convergent and atom-economical approach to novel and diverse chemical scaffolds. The phenylsulfanyl group would be carried through the reaction, providing a handle for further functionalization or influencing the biological activity of the resulting complex molecules. Further research in this area could unlock the full potential of this compound in the diversity-oriented synthesis of novel heterocyclic libraries.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 4-chloro-6-(phenylsulfanyl)pyrimidine with hydrazine hydrate under reflux in ethanol to introduce the hydrazinyl group .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Key Considerations : Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 molar ratio of chloro-precursor to hydrazine) to avoid over-substitution .

Q. How is the compound characterized spectroscopically, and what data discrepancies might arise?

- Methodological Answer :

- NMR : The hydrazinyl NH protons appear as broad singlets (δ 4.5–5.5 ppm in DMSO-d6), while phenylsulfanyl protons resonate as multiplets (δ 7.3–7.8 ppm). Discrepancies in NH signal splitting may arise from hydrogen bonding or solvent effects .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 245.1. Deviations may indicate residual solvents or incomplete purification .

- IR : Confirm N–H stretches (~3300 cm⁻¹) and C–S bonds (~680 cm⁻¹). Inconsistent peaks may suggest tautomerism or impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Waste Management : Neutralize acidic/basic residues before disposal. Store waste in labeled containers for incineration .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy differences between possible tautomers (e.g., hydrazine vs. hydrazone forms). Use Gaussian or ORCA software with B3LYP/6-31G* basis sets .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) to predict dominant tautomers. Compare with experimental NMR data to validate models .

Q. What strategies address contradictory crystallographic data for this compound?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution data. If twinning is suspected (common in sulfanyl derivatives), apply TWIN/BASF commands .

- Validation Tools : Check R-factors and residual electron density maps. Contradictions in bond lengths (e.g., C–S vs. C–N) may require re-measuring diffraction angles .

Q. How does the phenylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.